Enantiomeric Purity and Biocatalytic Synthesis Efficiency: (S)-2-Amino-1-hexanol via Amine Dehydrogenases vs. Racemic DL Mixture
Engineered amine dehydrogenases (AmDHs) derived from Lysinibacillus fusiformis leucine dehydrogenase enable the direct enantioselective synthesis of (S)-2-amino-1-hexanol from the corresponding α-hydroxy ketone. Using AmDH variant M3 (K68T/N261L/A113G/T134G), (S)-2-amino-1-hexanol (27a) was obtained at 100 mM substrate loading with 56% isolated yield and >99% enantiomeric excess (ee) [1]. In contrast, chemically synthesized dl-2-amino-1-hexanol is a racemic mixture with 0% ee, typically sold at 90% (technical grade) to 95% purity [2]. This enzymatic method demonstrates that when >99% ee is required, direct procurement of the racemate would necessitate an additional chiral resolution step, whereas the biocatalytic route directly delivers the single enantiomer.
| Evidence Dimension | Enantiomeric excess (ee) and isolated yield |
|---|---|
| Target Compound Data | (S)-2-amino-1-hexanol: 56% yield, >99% ee at 100 mM substrate loading |
| Comparator Or Baseline | dl-2-Amino-1-hexanol (racemic): 0% ee; typically 90–95% chemical purity |
| Quantified Difference | >99% ee vs. 0% ee; yield of 56% for single-enantiomer synthesis vs. undefined yield for racemate |
| Conditions | Enzymatic reductive amination using AmDH-M0 or AmDH-M3 variants; 100 mM α-hydroxy ketone substrate; published in ACS Catalysis, 2019 |
Why This Matters
Procurement decisions must distinguish between racemic material (suitable for achiral synthesis) and single-enantiomer material (required for stereospecific applications), with >99% ee being the benchmark for pharmaceutical intermediate quality.
- [1] Chen, M. et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9, 10894–10901. DOI: 10.1021/acscatal.9b03889 View Source
- [2] Bio-Fount. DL-2-Amino-1-hexanol (CAS 5665-74-7), 90% technical grade product specification. View Source
